tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISXFZCCSILHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732412 | |
| Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107625-56-8 | |
| Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrrolo[3,4-d]pyrimidine Core
One common approach involves the condensation of 2,6-diaminopyrimidine derivatives with appropriate aldehydes or halogenated precursors under basic conditions to form the fused pyrrolo-pyrimidine ring system. For example, the coupling of 2,6-diamino-4-hydroxypyrimidine with α-bromoaldehydes in the presence of potassium carbonate in DMSO has been reported to yield pyrrolo[2,3-d]pyrimidine derivatives, which can be adapted for the 3,4-d regioisomer with suitable modifications.
Introduction of the Methoxy Group
The 2-methoxy substituent can be introduced via nucleophilic substitution or methylation of a hydroxy precursor. For instance, methylation of the 2-hydroxy group using methyl iodide or dimethyl sulfate under basic conditions is a standard method to yield the 2-methoxy derivative.
Installation of the tert-Butyl Ester
Protection of the carboxylic acid functionality as the tert-butyl ester is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N). This method provides the tert-butyl ester with high yields and purity, as demonstrated in similar pyrrolo-pyrimidine systems.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Formation of pyrrolo[3,4-d]pyrimidine core | Condensation of 2,6-diamino-4-hydroxypyrimidine with α-bromoaldehyde in DMSO, K2CO3, 80-100°C, 12-24 h | Formation of fused heterocyclic intermediate |
| 2. Methylation of 2-hydroxy group | Methyl iodide, K2CO3 or NaH, DMF, room temperature to 50°C, 4-8 h | Introduction of 2-methoxy substituent |
| 3. tert-Butyl ester formation | Di-tert-butyl dicarbonate, DMAP (0.1 eq), Et3N (1.1 eq), dichloromethane or THF, 0-25°C, 2-6 h | This compound |
Detailed Research Findings
Catalysts and Bases: The use of organic bases such as triethylamine and nucleophilic catalysts like DMAP significantly enhances the efficiency of tert-butyl ester formation. Potassium carbonate is preferred for methylation steps due to its mild basicity and compatibility with sensitive heterocycles.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate nucleophilic substitution and condensation reactions by stabilizing charged intermediates. Dichloromethane or tetrahydrofuran (THF) are suitable for esterification steps due to their inertness and ability to dissolve both organic reagents and catalysts.
Temperature Control: Maintaining reaction temperatures between 0°C and 80°C is critical to avoid decomposition or side reactions, especially during esterification and methylation steps.
Purification: After each synthetic step, purification by silica gel chromatography or recrystallization is recommended to ensure high purity of intermediates and final product.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Core formation | DMSO, K2CO3, 80-100°C, 12-24 h | Requires inert atmosphere to prevent oxidation |
| Methoxy introduction | Methyl iodide, K2CO3, DMF, 25-50°C, 4-8 h | Excess methylating agent improves yield |
| tert-Butyl esterification | Di-tert-butyl dicarbonate, DMAP, Et3N, DCM, 0-25°C, 2-6 h | Catalytic DMAP essential for high conversion |
Chemical Reactions Analysis
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that tert-butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exhibits significant anticancer properties. In vitro studies indicate its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action primarily involves the inhibition of specific kinases that are crucial in cell signaling pathways related to cancer growth and survival. This inhibition disrupts critical processes within cancer cells, leading to reduced viability and increased apoptosis.
Case Study:
A study published in a peer-reviewed journal highlighted the compound's effectiveness against breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability through kinase inhibition pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi. Preliminary studies suggest that it may serve as an effective antimicrobial agent, potentially useful in treating infections caused by resistant strains.
Case Study:
In laboratory settings, this compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.
Kinase Inhibition
The compound's ability to inhibit specific kinases makes it a candidate for further exploration in drug development targeting diseases characterized by dysregulated kinase activity. This includes various cancers and metabolic disorders.
Comparison with Similar Compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Different nitrogen positioning | Anticancer and anti-inflammatory |
| Pyrazolo[3,4-d]pyrimidines | Fused pyrazole ring | Anticancer and anti-inflammatory |
| Pyrrolo[2,3-d]pyrimidines | Different fusion pattern | Kinase inhibitors |
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 4, and 7 of the pyrrolo[3,4-d]pyrimidine core. Below is a comparative analysis:
Biological Activity
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family, which is renowned for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C12H16N4O3
- Molecular Weight : Approximately 236.27 g/mol
- CAS Number : 1107625-56-8
The compound features a pyrrolo[3,4-d]pyrimidine core, characterized by the presence of a tert-butyl ester and a methoxy group. This unique structure contributes to its potential pharmacological properties.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
The compound's mechanism of action involves the inhibition of specific kinases that play critical roles in cell signaling pathways associated with cancer cell growth and survival.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit the activity of kinases involved in critical signaling pathways that regulate cell proliferation and apoptosis.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular responses, contributing to its anticancer and antimicrobial effects.
Comparative Studies
When compared to other pyrrolopyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, this compound demonstrates unique biological properties due to its specific substitution patterns.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrido[2,3-d] | Similar core structure | Antitumor |
| Pyrazolo[3,4-d] | Contains pyrazole ring | Anti-inflammatory |
| tert-butyl 2-methoxy... | Unique substitution pattern | Anticancer, Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the pyrrolopyrimidine class:
- EGFR Kinase Inhibition : A study reported that certain pyrrolopyrimidine derivatives demonstrated potent inhibition against EGFR kinase, which is crucial in many cancers. The IC50 values ranged from low nanomolar to micromolar concentrations depending on structural modifications .
- Antitumor Efficacy : In comparative assays involving various cancer cell lines, certain derivatives showed enhanced selectivity and potency compared to standard chemotherapeutics like 5-Fluorouracil .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step protocol involving tert-butyl protection of the pyrrolo-pyrimidine core. A typical approach includes:
- Step 1 : Use of tert-butyl groups as protective agents for nitrogen atoms to prevent unwanted side reactions during functionalization.
- Step 2 : Methoxy group introduction via nucleophilic substitution or palladium-catalyzed coupling under inert atmospheres (e.g., argon) .
- Optimization : Adjust reaction temperature (e.g., 25–80°C), solvent polarity (e.g., THF or chloroform), and catalyst loading (e.g., organocatalysts or transition metals) to enhance yield. Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- 1H/13C-NMR : Assign peaks to confirm the methoxy group (δ ~3.3–3.5 ppm for OCH3) and tert-butyl protons (δ ~1.2–1.4 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- EI-HRMS : Verify molecular weight (calculated: ~293.3 g/mol) and fragmentation patterns .
Q. What are the stability and storage requirements for this compound?
- Guidelines : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to oxidizing agents or moisture. Stability tests (e.g., TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[3,4-d]pyrimidine core be addressed?
- Strategies :
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites (e.g., C2 vs. C4 positions) based on electron density maps and frontier molecular orbitals .
- Directed Metalation : Employ directing groups (e.g., halogens) to control substitution patterns. For example, prior chlorination at C2/C4 positions (as in tert-butyl dichloro analogs) can guide subsequent methoxy introduction .
Q. What experimental approaches resolve contradictions in spectral data for structurally similar analogs?
- Case Study : If NMR signals for methoxy and tert-butyl groups overlap, use:
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments.
- Isotopic Labeling : Introduce deuterated analogs to isolate specific resonances.
- X-ray Crystallography : Resolve ambiguities by confirming molecular geometry, as demonstrated for ethyl thiazolo-pyrimidine carboxylate derivatives .
Q. How can side reactions during tert-butyl deprotection be minimized?
- Solutions :
- Acid Sensitivity : Use mild acidic conditions (e.g., TFA in DCM at 0°C) to cleave the tert-butyl group without degrading the pyrrolo-pyrimidine scaffold.
- Alternative Protecting Groups : Compare with Boc (tert-butoxycarbonyl) removal kinetics to optimize reaction timelines .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry research?
- Context : The pyrrolo-pyrimidine core is a scaffold for kinase inhibitors. The tert-butyl and methoxy groups enhance solubility and metabolic stability.
- Methodology : Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and ADMET profiling (e.g., microsomal stability) .
Q. How can computational tools predict its reactivity in nucleophilic substitution reactions?
- Approach : Use software like Gaussian or Schrödinger to simulate transition states and calculate activation energies for substitutions at C2, C4, or C7 positions. Validate predictions with kinetic experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
